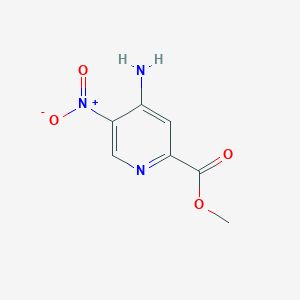

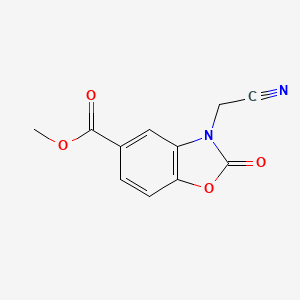

![molecular formula C7H12Cl2N4S B1421411 [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride CAS No. 1268982-24-6](/img/structure/B1421411.png)

[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride

Overview

Description

[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride, also known as MIDA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MIDA is a small molecule that can be synthesized in the lab, and its unique properties make it useful in a variety of biochemical and physiological studies. In

Scientific Research Applications

Drug Design and Development

This compound serves as a valuable scaffold for drug design due to its complex structure that can interact with various biological targets. It’s particularly useful in the synthesis of molecules that can act as inverse agonists for the ghrelin receptor . This receptor is implicated in numerous physiological processes, including appetite regulation, energy homeostasis, and cardiovascular function, making this compound a significant contributor to the development of treatments for obesity, cachexia, and heart failure.

Synthesis of Specialty Chemicals

The compound is a versatile building block in the synthesis of specialty chemicals. Its unique structure allows for the creation of novel molecules with potential applications in material science, such as the development of new polymers or advanced materials with specific electronic or photonic properties .

Pharmaceutical Intermediates

As an intermediate in pharmaceutical synthesis, this compound contributes to the production of a wide range of drugs. Its role in the synthesis pathway is crucial for the formation of final active pharmaceutical ingredients (APIs) with desired therapeutic effects .

Biological Activity Research

The imidazo[2,1-b][1,3,4]thiadiazole moiety of the compound has been the subject of extensive research due to its biological activities. Studies have shown that derivatives of this class possess anti-inflammatory, antimicrobial, and anticancer properties, making them of great interest in the development of new medications .

Metabolite Trapping Studies

This compound has been used in metabolite trapping studies to understand its bioactivation potential. Such studies are essential in drug development to predict the metabolic fate of new chemical entities and to assess their safety profiles .

Chemical Synthesis Research

In chemical synthesis, this compound is used to explore new reactions and pathways. Its reactivity can lead to the discovery of new synthetic methods that can be applied to produce a variety of chemical products, ranging from small molecules to complex organic compounds .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It’s possible that the compound interacts with its targets through hydrophobic interactions , but more research is needed to confirm this and to understand the resulting changes.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Preliminary studies suggest that the compound may have some activity, with IC50 values ranging from 13.65 to 38.28 µM , but the specific effects at the molecular and cellular level need to be further investigated.

properties

IUPAC Name |

2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4S.2ClH/c1-5-10-11-4-6(2-3-8)9-7(11)12-5;;/h4H,2-3,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZCKLSNHXCTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(N=C2S1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide](/img/structure/B1421330.png)

![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide](/img/structure/B1421332.png)

![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B1421333.png)

![2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride](/img/structure/B1421334.png)

![N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1421335.png)

![2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate](/img/structure/B1421342.png)

![8-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B1421350.png)